molecular formula C10H5Cl2NO2S B3483538 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]-

2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]-

Cat. No.: B3483538
M. Wt: 274.12 g/mol
InChI Key: XUOVOGTZQNQWFV-FPYGCLRLSA-N
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Description

2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is known for its diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties . The structure of this compound features a thiazolidinedione ring with a 2,4-dichlorophenyl group attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with 2,4-dichlorobenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- involves its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs). By activating these receptors, the compound can modulate the expression of genes involved in glucose and lipid metabolism . This leads to improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound’s anti-inflammatory and antitumor effects are mediated through the inhibition of specific signaling pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- is unique due to the presence of the 2,4-dichlorophenyl group, which enhances its pharmacological properties. This structural modification improves the compound’s stability and bioavailability, making it a more potent and effective therapeutic agent compared to its analogs .

Properties

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOVOGTZQNQWFV-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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